N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide
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Overview
Description
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties
Preparation Methods
The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide involves several steps. The starting material, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is prepared under Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation . The aldehyde is then reacted with 2-(morpholin-4-yl)acetohydrazide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Cyclocondensation: This reaction can lead to the formation of fused pyrazolo heterocycles.
Scientific Research Applications
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of various pyrazole derivatives, which are important in the development of new drugs and agrochemicals.
Biology: The compound’s biological activities make it a valuable tool in studying antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide can be compared with other pyrazole derivatives such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the title compound.
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: Another pyrazole derivative with similar biological activities.
The uniqueness of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20ClN5O2 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C17H20ClN5O2/c1-13-15(17(18)23(21-13)14-5-3-2-4-6-14)11-19-20-16(24)12-22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H,20,24)/b19-11+ |
InChI Key |
DJVAADGGGOIJDJ-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CN2CCOCC2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)CN2CCOCC2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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